![molecular formula C17H22N2O B2940957 5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one CAS No. 946386-55-6](/img/structure/B2940957.png)
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
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Overview
Description
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C17H22N2O . It is a product offered by several chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Tyrosinase Inhibition
The compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes. Inhibitors of this enzyme are of interest in the treatment of conditions like hyperpigmentation .
Antimicrobial Activity
Research has shown that derivatives of the compound have significant antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs .
Acetylcholinesterase Inhibition
The compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, and learning. Inhibitors of this enzyme are used in the treatment of diseases like Alzheimer’s .
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor . Corrosion inhibitors are substances that, when added in small concentrations to an environment, can significantly reduce the corrosion rate of metals or alloys .
Molecular Docking
The compound has been used in molecular docking studies . Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Quantum Chemical Calculations
The compound has been used in quantum chemical calculations . These calculations are used to predict a variety of physical and chemical properties and can be used to explore the potential energy surface of chemical reactions .
Safety and Hazards
properties
IUPAC Name |
5-methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14-11-16(13-17(20)12-14)19-9-7-18(8-10-19)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVKMHUWBBXDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
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